molecular formula C8H12N2O B122674 (R)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole CAS No. 147402-72-0

(R)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole

Cat. No.: B122674
CAS No.: 147402-72-0
M. Wt: 152.19 g/mol
InChI Key: PJMAXCRZQLWZFH-SSDOTTSWSA-N
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Description

®-3-Methyl-5-(pyrrolidin-2-yl)isoxazole is a heterocyclic compound that features an isoxazole ring fused with a pyrrolidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The isoxazole ring is known for its presence in various biologically active molecules, making it a valuable scaffold in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

®-3-Methyl-5-(pyrrolidin-2-yl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

®-3-Methyl-5-(pyrrolidin-2-yl)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-Methyl-5-(pyrrolidin-2-yl)isoxazole involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Methyl-5-(pyrrolidin-2-yl)isoxazole stands out due to its unique combination of the isoxazole and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold for drug discovery and development .

Properties

IUPAC Name

3-methyl-5-[(2R)-pyrrolidin-2-yl]-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-5-8(11-10-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMAXCRZQLWZFH-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)[C@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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